
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is an organolithium compound known for its unique reactivity and applications in synthetic chemistry.
Métodos De Preparación
The synthesis of Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- typically involves the reaction of a suitable lithium reagent with a precursor molecule containing the desired functional groups. One common method involves the use of lithium alkyls or aryls in the presence of a multidentate amine ligand to stabilize the reactive lithium species . Industrial production methods may vary, but they generally follow similar principles, ensuring the stabilization of the reactive lithium intermediate to prevent decomposition.
Análisis De Reacciones Químicas
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form lithium alkoxides or other oxidized products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: It can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions: Typical reagents include halides, carbonyl compounds, and other electrophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used but often include substituted organolithium compounds or their derivatives.
Aplicaciones Científicas De Investigación
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The compound exerts its effects primarily through its strong nucleophilic and basic properties. It can readily donate electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in but generally involve the formation and breaking of chemical bonds through nucleophilic attack .
Comparación Con Compuestos Similares
Similar compounds include other organolithium reagents such as:
Lithium diisopropylamide (LDA): Known for its strong basicity and use in deprotonation reactions.
n-Butyllithium: Widely used in organic synthesis for its strong nucleophilicity.
Methyllithium: Another common organolithium reagent with similar reactivity.
Uniqueness: Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is unique due to its specific functional groups, which provide distinct reactivity patterns and stability compared to other organolithium compounds
Propiedades
Número CAS |
159035-03-7 |
|---|---|
Fórmula molecular |
C8H19LiOSi |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
lithium;(2-methanidyl-2-methylpropoxy)-trimethylsilane |
InChI |
InChI=1S/C8H19OSi.Li/c1-8(2,3)7-9-10(4,5)6;/h1,7H2,2-6H3;/q-1;+1 |
Clave InChI |
CPKNRJLTXUFJST-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)([CH2-])CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


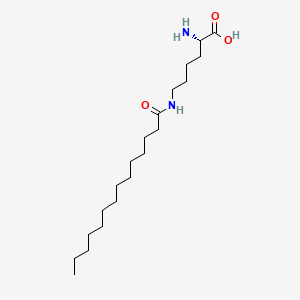
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)

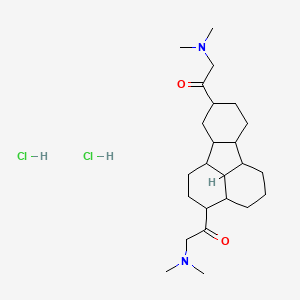

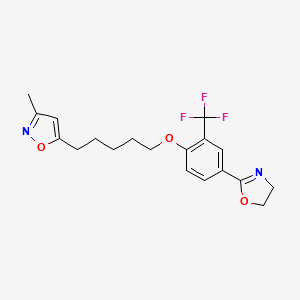

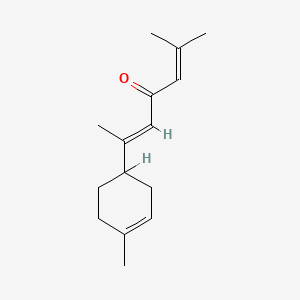


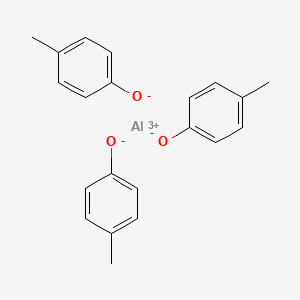


![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
